7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin
Description
7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin is a chemical compound with the molecular formula C15H16O5. It is a derivative of coumarin, a fragrant organic chemical compound found in many plants.
Properties
IUPAC Name |
7-methoxy-8-(3-methyl-2-oxobutoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-9(2)11(16)8-19-15-12(18-3)6-4-10-5-7-13(17)20-14(10)15/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIOLCAGBNQVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)COC1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin typically involves the reaction of 7-methoxycoumarin with 3-methyl-2-oxobutyric acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors and subjected to controlled temperatures and pressures to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The methoxy and butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
Pharmacological Properties
Coumarins, including 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin, exhibit a range of pharmacological activities:
- Anticancer Activity : Research indicates that coumarin derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that specific coumarins act as alkylating agents and inhibitors of angiogenesis and topoisomerase, which are crucial for cancer cell proliferation and survival .
- Anti-inflammatory Effects : Coumarins have been recognized for their anti-inflammatory properties. They inhibit key inflammatory mediators and pathways, making them candidates for treating inflammatory diseases .
- Neuroprotective Effects : Some coumarin derivatives have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. For example, certain coumarins have been shown to selectively inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease .
Cancer Therapy
This compound shows promise as a potential anticancer agent. Its ability to inhibit cancer cell proliferation and induce apoptosis positions it as a candidate for further development in oncology.
Neurodegenerative Diseases
Due to its neuroprotective properties, this compound may be useful in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its selective inhibition of MAO-B can help mitigate dopaminergic neuron degeneration .
Anti-inflammatory Applications
The anti-inflammatory properties of coumarins make them suitable for treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases .
Case Studies and Research Findings
Several studies have explored the applications of coumarins in various fields:
Mechanism of Action
The mechanism of action of 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
7-Methoxy-8-(3-methyl-2-butenyl)coumarin (Osthole): This compound has a similar structure but with a different side chain, leading to distinct chemical and biological properties.
7-Methoxy-8-isopentenylcoumarin: Another structurally related compound with unique applications and properties.
Uniqueness: 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin is unique due to its specific side chain, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Biological Activity
7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin is a synthetic derivative of coumarin, which has gained attention due to its diverse biological activities. Coumarins are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Structure and Synthesis
The molecular structure of this compound includes a methoxy group at the C-7 position and an oxo-substituted butoxy chain at the C-8 position. This unique arrangement is believed to contribute to its enhanced biological activity compared to other coumarin derivatives.
Anticancer Activity
Recent studies have shown that coumarin derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested for their cytotoxic effects on various cancer cell lines.
Table 1: IC50 Values of Coumarin Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Doxorubicin | MDA-MB-231 | 0.60 |
| Cisplatin | MDA-MB-231 | 4.68 |
Note: TBD indicates that specific data for this compound is still being determined.
Research indicates that coumarins can induce apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell survival . The mechanism of action may involve the inhibition of protein kinases such as MEK1, leading to reduced phosphorylation of ERK1/2, which is critical for cancer cell proliferation .
Anti-inflammatory Properties
In addition to anticancer effects, this compound has shown promise in reducing inflammation. Studies have demonstrated that certain coumarins inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages .
Table 2: Inhibition of Pro-inflammatory Cytokines by Coumarins
| Compound | Cytokine | IC50 (μM) |
|---|---|---|
| This compound | TNF-alpha | TBD |
| Dexamethasone | TNF-alpha | 10 |
Antimicrobial Activity
Coumarins have also been investigated for their antimicrobial properties. Preliminary studies suggest that derivatives like this compound may exhibit antibacterial activity against various pathogens through mechanisms that disrupt bacterial cell wall synthesis or function .
Case Studies
A notable case study involved the application of coumarin derivatives in treating breast cancer models. The study reported that specific derivatives exhibited enhanced cytotoxicity under hypoxic conditions compared to normoxic conditions, indicating their potential as effective agents in tumor microenvironments .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
